molecular formula C8H3Cl2NOS B8433881 7-Chlorothieno[3,2-b]pyridine-2-carbonyl chloride

7-Chlorothieno[3,2-b]pyridine-2-carbonyl chloride

Cat. No. B8433881
M. Wt: 232.09 g/mol
InChI Key: OFDOSCIMSYHCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chlorothieno[3,2-b]pyridine-2-carbonyl chloride is a useful research compound. Its molecular formula is C8H3Cl2NOS and its molecular weight is 232.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chlorothieno[3,2-b]pyridine-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chlorothieno[3,2-b]pyridine-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Chlorothieno[3,2-b]pyridine-2-carbonyl chloride

Molecular Formula

C8H3Cl2NOS

Molecular Weight

232.09 g/mol

IUPAC Name

7-chlorothieno[3,2-b]pyridine-2-carbonyl chloride

InChI

InChI=1S/C8H3Cl2NOS/c9-4-1-2-11-5-3-6(8(10)12)13-7(4)5/h1-3H

InChI Key

OFDOSCIMSYHCLS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(SC2=C1Cl)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100 mL round bottom flask was charged with lithium 7-chlorothieno[3,2-b]pyridine-2-carboxylate (0.500 g, 2.28 mmol), methylene chloride (15 ml), and 6 drops of DMF. Oxalyl chloride (0.248 ml, 2.85 mmol) was added dropwise, and the reaction mixture was stirred at room temperature for 3 hours then concentrated in vacuo to yield 7-chlorothieno[3,2-b]pyridine-2-carbonyl chloride as a brown solid. This material was suspended in chloroform (5 mL). N′-hydroxyacetamidine (0.186 g, 2.50 mmol), triethylamine (0.347 ml, 2.50 mmol), and chloroform (15 mL) were stirred together in a 50 mL flask to form a slurry, which was slowly added to the 7-chlorothieno[3,2-b]pyridine-2-carbonyl chloride suspension, then stirred for 1.5 hours at room temperature. The reaction mixture was diluted with chloroform (50 mL) and washed with water (50 mL), sat. aq. NaHCO3 (50 mL) and brine (50 mL). The organic layer was dried with MgSO4, filtered, and concentrated in vacuo. The resulting brown solid was triturated with toluene, and the precipitate collected to obtain the title compound (0.282 g, 46% yield) as a tan solid.
Name
lithium 7-chlorothieno[3,2-b]pyridine-2-carboxylate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.248 mL
Type
reactant
Reaction Step Two

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